REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH3:10])=[CH:7][C:6]=2[CH:11]=1.[Br:12]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:10][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([I:1])=[CH:11][C:6]=2[CH:7]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=CC2=C(C=C(O2)C)C1
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
2,2-azobis(isobutyronitrile)
|
Quantity
|
47.8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 2 hours and 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1OC2=C(C1)C=C(C=C2)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |